[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea is a compound that belongs to the class of spirooxindoles, which are known for their diverse biological activities. This compound features a unique structure where the indole ring is fused with a thiourea moiety, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea typically involves the reaction of 3-bromooxindoles or (2-oxoindolin-3-yl)triflate with thioacetamides or thiobenzamides. This reaction is often carried out using an Eschenmoser coupling reaction, which is known for its feasibility and scalability . The reaction conditions usually involve moderate temperatures and the use of tertiary amides as thiophiles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the Eschenmoser coupling reaction for large-scale synthesis. This would include ensuring high yields, purity, and cost-effectiveness of the starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Potential therapeutic agent for various diseases due to its bioactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, which can lead to its observed biological effects. For instance, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: Compounds like spirotryprostatin A and B, which also exhibit significant biological activities.
Thiourea Derivatives: Other thiourea-based compounds that have similar structural features and biological activities.
Uniqueness
[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea stands out due to its unique combination of the indole and thiourea moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for further research and development.
Properties
IUPAC Name |
[(Z)-(1-methyl-2-oxoindol-3-ylidene)amino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-14-7-5-3-2-4-6(7)8(9(14)15)12-13-10(11)16/h2-5H,1H3,(H3,11,13,16)/b12-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGSOJOOYHWROO-WQLSENKSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NNC(=S)N)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=N/NC(=S)N)/C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.